molecular formula C9H10BrN3O B13288622 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13288622
M. Wt: 256.10 g/mol
InChI Key: KOHHEUPPAJQVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-5-one core substituted with a bromine atom at position 3 and a propyl group at position 5. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in Suzuki–Miyaura cross-coupling reactions for synthesizing aryl- or heteroaryl-substituted derivatives . The bromine at C3 enables regioselective functionalization, while the propyl group at C7 modulates electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)12-9-7(10)5-11-13(6)9/h4-5H,2-3H2,1H3,(H,12,14)

InChI Key

KOHHEUPPAJQVPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=C(C=NN12)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include aryl boronic acids, palladium catalysts, and various ligands to enhance reaction efficiency. The major products formed from these reactions are typically arylated derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating conditions like Parkinson’s disease.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name C3 Substituent C7 Substituent Key Reactivity/Biological Notes Reference
3-Bromo-7-propyl-pyrazolo[1,5-a]pyrimidin-5-one Br Propyl (C₃H₇) Propyl enhances lipophilicity; moderate steric hindrance [14, 16]
3-Bromo-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one Br CF₃ CF₃ group increases electrophilicity; debromination risk in cross-coupling [1, 3, 13]
3-Iodo-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one I CF₃ Iodine offers higher reactivity in coupling but lower stability [6]
6-Bromo-5-[(3R)-3-piperidinyl]-pyrazolo[1,5-a]pyrimidin-7-amine Br NH₂ Piperidinyl and amine groups enable kinase inhibition [12, 15]
3-Bromo-6-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-one Br Ethyl, methyl Steric hindrance reduces coupling efficiency [14, 16]

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group at C7 (as in [1, 3]) increases electrophilicity at C3, enhancing cross-coupling efficiency but requiring specialized catalysts (e.g., XPhosPdG2/XPhos) to suppress debromination . In contrast, the propyl group in the target compound is electron-donating, reducing electrophilicity but improving solubility and metabolic stability .
  • Halogen Effects : Bromine at C3 balances reactivity and stability, whereas iodine (e.g., in 4b ) offers higher coupling rates but is prone to oxidative degradation.

Reactivity in Cross-Coupling Reactions

Table 2: Suzuki–Miyaura Cross-Coupling Performance

Starting Material Catalyst System Yield (%) Key Challenges Reference
3-Bromo-7-propyl-pyrazolo[1,5-a]pyrimidin-5-one PdCl₂(PPh₃)₂/Na₂CO₃ 86 Moderate steric hindrance from propyl [4]
3-Bromo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one XPhosPdG2/XPhos/K₂CO₃ 91 Debromination without tandem catalyst [1, 13]
3-Iodo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one XPhosPdG2/XPhos 90 Iodine instability under prolonged heating [6]

Key Findings :

  • The propyl-substituted derivative achieves 86% yield under standard PdCl₂(PPh₃)₂ catalysis , while CF₃ analogs require XPhosPdG2/XPhos to prevent side reactions .
  • Microwave-assisted conditions (135°C, 40 min) improve yields for diarylated derivatives (e.g., 91% for 3,5-diarylated CF₃ compounds) .

Key Insights :

  • CF₃-substituted compounds exhibit strong anti-inflammatory and kinase inhibitory activity .
  • The propyl group in the target compound enhances MAO-B inhibition, a target for neurodegenerative diseases, likely due to improved pharmacokinetic properties .

Biological Activity

3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula of this compound is C10H12BrN3OC_{10}H_{12}BrN_3O. Its structure features a bromine atom at the 3-position and a propyl group at the 7-position, contributing to its unique reactivity and biological properties.

The compound primarily acts as a kinase inhibitor , targeting cyclin-dependent kinases (CDKs). By inhibiting these kinases, it can induce cell cycle arrest and apoptosis in cancer cells. The binding mechanism involves competing with ATP for the active sites of kinase enzymes, disrupting downstream signaling pathways associated with cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
  • Inhibition Concentration : The IC50 values for these cell lines ranged from 33 to 10μM10\mu M, indicating significant cytotoxicity. For instance, one study reported an IC50 of 3.79μM3.79\mu M against MCF-7 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity :

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of pyrazolo compounds exhibit MIC values as low as 0.22μg/mL0.22\mu g/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Formation : The compound also inhibits biofilm formation in these bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrazolo derivatives reveals distinct biological activities based on structural variations:

Compound NameKey FeaturesAnticancer Activity (IC50)
This compoundBromine at 3-position3–10 µM
Pyrazolo[3,4-d]pyrimidineDifferent substitution patternsVariable
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMore complex structureHigher IC50

Case Studies

One notable case study involved the evaluation of 3-Bromo-7-propyl derivatives in a preclinical model where it was shown to significantly inhibit tumor growth in xenograft models. The study concluded that these compounds could serve as promising leads for further drug development targeting CDK pathways .

Q & A

Q. Advanced Safety Consideration

  • Hazard Mitigation : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory toxicity (H335). Use PPE (nitrile gloves, EN 166-certified goggles) and maintain ventilation to avoid aerosol formation .
  • Air-Sensitive Reagents : Reactions under inert atmosphere (e.g., N₂ or Ar) require Schlenk-line techniques for PyBroP and palladium catalysts .

How does structural modification impact 5-HT₆ receptor antagonism?

Q. Structure-Activity Relationship (SAR)

  • Key Modifications : Introducing a trifluoromethyl group at C7 enhances metabolic stability. Restricting conformational flexibility via intramolecular hydrogen bonds (e.g., between 3-sulfo and 2-methylamino groups) improves potency (IC₅₀ < 10 nM) .
  • Physicochemical Drivers : Smaller gyration radii correlate with higher receptor affinity, suggesting compact molecules optimize target engagement .

How should researchers resolve conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives?

Q. Data Contradiction Analysis

  • NOE Experiments : Used to distinguish between isomeric structures (e.g., 2,5-dimethyl vs. 2,7-dimethyl regioisomers). For example, irradiation of the methyl group in 25 showed enhancement of 6-H proton signals, confirming proximity .
  • 2D NMR : HSQC and HMBC correlations help assign quaternary carbons in densely functionalized analogs .

What strategies prevent debromination during cross-coupling reactions?

Q. Reaction Optimization

  • Catalyst Selection : XPhosPdG2/XPhos suppresses debromination by stabilizing the palladium intermediate .
  • Solvent/Base Pairing : Sodium carbonate in 1,4-dioxane minimizes side reactions compared to stronger bases like K₃PO₄ .

How should waste containing brominated pyrazolo-pyrimidines be disposed?

Q. Environmental Considerations

  • Waste Segregation : Separate halogenated byproducts and transfer to authorized hazardous waste facilities. Avoid drainage due to potential bioaccumulation .
  • Neutralization : Treat acidic/basic residues with appropriate buffers before disposal .

What modifications improve pharmacokinetics of pyrazolo[1,5-a]pyrimidine-based inhibitors?

Q. Advanced Drug Design

  • Trifluoromethyl Groups : Enhance blood-brain barrier penetration for CNS targets (e.g., MAO-B inhibitors) .
  • Pro-Drug Strategies : Esterification of lactam oxygen improves oral bioavailability in preclinical models .

How are air-sensitive reagents managed in large-scale pyrazolo-pyrimidine syntheses?

Q. Advanced Handling Protocol

  • Storage : PyBroP and boronic acids are stored under argon with molecular sieves to prevent hydrolysis .
  • Reaction Monitoring : Use inline FTIR or GC-MS to track reaction progress without exposing intermediates to air .

How should discrepancies in toxicity data be addressed for regulatory submissions?

Q. Data Reconciliation

  • GHS vs. Experimental Data : If SDS lacks ecotoxicity data (e.g., ), conduct OECD 301/302 tests to assess biodegradation and aquatic toxicity .
  • Thresholds : Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) may require tiered testing for classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.